molecular formula C12H11NO2 B182904 1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid CAS No. 446829-40-9

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid

Cat. No.: B182904
CAS No.: 446829-40-9
M. Wt: 201.22 g/mol
InChI Key: HTKITKAJVLQHNT-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid: is a heterocyclic compound that belongs to the indole family Indoles are prominent in both natural and synthetic products due to their biological and pharmaceutical importance This compound is characterized by a fused bicyclic structure, comprising a benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Scientific Research Applications

Chemistry:

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid serves as a versatile building block in organic synthesis. It is used to construct complex heterocyclic structures and is a key intermediate in the synthesis of various indole derivatives .

Biology and Medicine:

Indole derivatives, including this compound, exhibit significant biological activities. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development.

Industry:

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of bioactive molecules highlights its importance in various industrial applications .

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for the use of 1,2,3,4-Tetrahydrocyclopenta[b]indole could involve its application in the synthesis of more complex molecules. Given its role in the Fischer indolisation–indole N-alkylation sequence, it could be used to rapidly generate trisubstituted indole libraries . This could be particularly useful in drug discovery, as indoles are often considered a “privileged scaffold” within this field .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of p-toluenesulfonic acid in toluene as a catalyst .

Industrial Production Methods:

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient . Additionally, the availability of commercially accessible starting materials, such as aryl hydrazines and ketones, facilitates the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Tetramethylpiperidine-1-oxoammonium salts.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Thionium species.

Major Products Formed:

    Oxidation: Various oxidized derivatives.

    Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.

    Substitution: Functionalized indole derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to act as agonists or antagonists of specific receptors, influencing cellular signaling pathways . The presence of the carboxylic acid group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness:

1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid is unique due to its fused bicyclic structure and the presence of the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other indole derivatives .

Properties

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKITKAJVLQHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406383
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446829-40-9
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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